molecular formula C7H11N3O B051730 (5Z)-2-imino-1-methyl-5-propylideneimidazolidin-4-one CAS No. 119290-23-2

(5Z)-2-imino-1-methyl-5-propylideneimidazolidin-4-one

Cat. No.: B051730
CAS No.: 119290-23-2
M. Wt: 153.18 g/mol
InChI Key: JJGGBWHFVLMEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- is a heterocyclic compound featuring a five-membered ring with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in medicinal chemistry, natural products, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- can be achieved through various methods. One common approach involves the oxidative condensation of ketones and amidines. This reaction uses molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazol-4-one .

Industrial Production Methods: In industrial settings, the compound can be synthesized by heating creatine hydrate with concentrated hydrochloric acid and water. The mixture is then filtered, cooled, and treated with ammonia to precipitate creatinine crystals, which are further purified .

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen and basic conditions.

    Reduction: Hydrogen gas and a suitable catalyst.

    Substitution: Halogenating agents and nucleophiles.

Major Products:

Scientific Research Applications

4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate proteasome activity, affecting protein degradation pathways. It also interacts with various cellular pathways, influencing processes like cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- is unique due to its specific substitution pattern and its ability to form stable complexes with various biological molecules. This makes it particularly valuable in medicinal chemistry and biological research .

Properties

CAS No.

119290-23-2

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(5Z)-2-imino-1-methyl-5-propylideneimidazolidin-4-one

InChI

InChI=1S/C7H11N3O/c1-3-4-5-6(11)9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9,11)/b5-4-

InChI Key

JJGGBWHFVLMEER-UHFFFAOYSA-N

SMILES

CCC=C1C(=O)NC(=N)N1C

Canonical SMILES

CCC=C1C(=O)N=C(N1C)N

Synonyms

2-amino-1-methyl-5-propylideneimidazol-4-one
AMPI

Origin of Product

United States

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